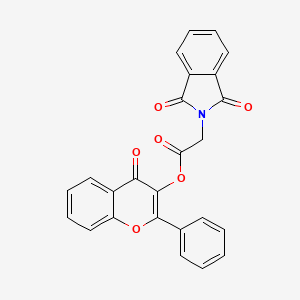
(4-Oxo-2-phenylchromen-3-yl) 2-(1,3-dioxoisoindol-2-yl)acetate
Overview
Description
(4-Oxo-2-phenylchromen-3-yl) 2-(1,3-dioxoisoindol-2-yl)acetate is a complex organic compound that belongs to the class of chromone derivatives Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-2-phenylchromen-3-yl) 2-(1,3-dioxoisoindol-2-yl)acetate typically involves multi-step organic reactions. One common method starts with the condensation of 3-formylchromone with cyanoacetamide in boiling distilled water to form 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide . This intermediate is then reacted with various phosphorus reagents, such as phosphorus sulfides and phosphorus tribromide, to introduce the isoindole moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-2-phenylchromen-3-yl) 2-(1,3-dioxoisoindol-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The chromone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(4-Oxo-2-phenylchromen-3-yl) 2-(1,3-dioxoisoindol-2-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its anticancer properties due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Oxo-2-phenylchromen-3-yl) 2-(1,3-dioxoisoindol-2-yl)acetate involves its interaction with various molecular targets. The chromone core can intercalate with DNA, disrupting its function and leading to cell death. The isoindole moiety can interact with proteins, inhibiting their activity and affecting cellular processes . These interactions make it a promising candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Similar Compounds
- Chromonyl phosphonic acid
- Diethyl chromonyl phosphonate
- Diethyl chromonyl pyridinyl phosphonate
Uniqueness
(4-Oxo-2-phenylchromen-3-yl) 2-(1,3-dioxoisoindol-2-yl)acetate is unique due to its combination of a chromone core with a phenyl group and an isoindole moiety. This structure provides a versatile platform for various chemical modifications and enhances its biological activity compared to other chromone derivatives .
Properties
IUPAC Name |
(4-oxo-2-phenylchromen-3-yl) 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO6/c27-20(14-26-24(29)16-10-4-5-11-17(16)25(26)30)32-23-21(28)18-12-6-7-13-19(18)31-22(23)15-8-2-1-3-9-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEXXXPBHDNECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


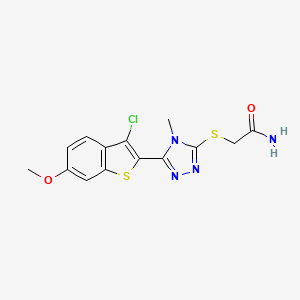
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B3470875.png)
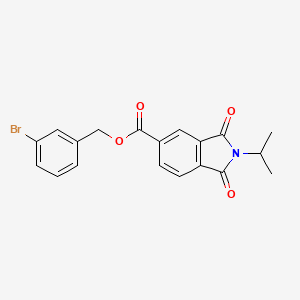
![N-cyclohexyl-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B3470885.png)
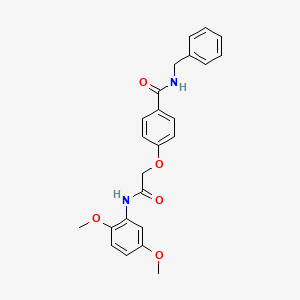
![N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide](/img/structure/B3470908.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B3470915.png)
![Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3470921.png)
![isopropyl 3-[2-(diethylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3470925.png)
![N-(3,5-dichlorophenyl)-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3470941.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B3470943.png)
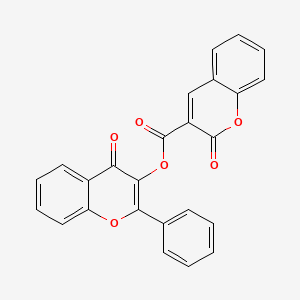
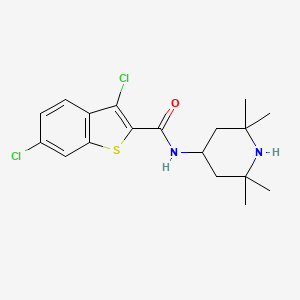
![N-{4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}-N-methylacetamide](/img/structure/B3470960.png)
